N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

Description

Chemical Classification and Nomenclature

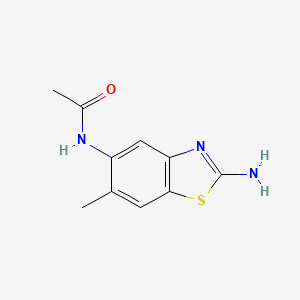

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is a benzothiazole-derived acetamide with a molecular formula of $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{OS} $$ and a molecular weight of 221.28 g/mol. Its IUPAC name reflects its structural features: a benzothiazole core substituted with an amino group at position 2, a methyl group at position 6, and an acetamide moiety at position 5 (Figure 1). Synonyms include 351437-81-5 and N-(2-Azanyl-6-Methyl-1,3-Benzothiazol-5-Yl)ethanamide.

Structural Features:

- Benzothiazole core : A bicyclic structure comprising a benzene ring fused to a thiazole ring.

- Substituents :

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{OS} $$ |

| Molecular Weight | 221.28 g/mol |

| CAS Registry Number | 351437-81-5 |

| XLogP3 | 1.8 (Predicted) |

Historical Context in Benzothiazole Research

Benzothiazoles were first synthesized in 1887 by A. W. Hofmann via cyclization reactions. Over time, their pharmacological potential became evident, particularly in antimicrobial and anticancer research. This compound emerged as part of efforts to optimize benzothiazole scaffolds for enhanced bioactivity. Recent studies (2024) highlight its role in targeting neurodegenerative aggregates (e.g., tau fibrils) and enzyme inhibition. Its development aligns with trends in structural hybridization, where pharmacophores like methoxy benzothiazoles are combined with electron-withdrawing groups for multitarget activity.

Significance in Heterocyclic Chemistry

Benzothiazoles are privileged scaffolds in medicinal chemistry due to their electronic versatility and planar structure, which facilitate interactions with biological targets. This compound exemplifies this versatility:

- Electron-rich core : The thiazole nitrogen and sulfur atoms participate in π-π stacking and dipole-dipole interactions.

- Substituent effects :

- Acetamide functionality : Enhances solubility and enables covalent binding to target proteins.

Table 2: Role of Substituents in Benzothiazole Bioactivity

| Substituent Position | Functional Group | Impact on Activity |

|---|---|---|

| 2 | Amino | Hydrogen bonding with enzymes |

| 5 | Acetamide | Polar interactions with targets |

| 6 | Methyl | Increased lipophilicity |

Position within the Benzothiazole Pharmacophore Family

This compound belongs to the 2-aminobenzothiazole subclass, known for its enzyme inhibitory and antimicrobial properties. Key comparisons with analogs include:

- N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide : The 4-methoxy group enhances metabolic stability but reduces solubility compared to the 6-methyl variant.

- 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide : The trifluoromethoxy group increases electron-withdrawing effects, improving target affinity.

Pharmacophore Features :

- Aromaticity : The benzothiazole core enables planar stacking with hydrophobic enzyme pockets.

- Hydrogen-bonding sites : The 2-amino and 5-acetamide groups mediate interactions with residues in MAO-B and cholinesterases.

- Steric modulation : The 6-methyl group balances solubility and membrane permeability.

Properties

IUPAC Name |

N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWIACCTNKYBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355720 | |

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351437-81-5 | |

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Pre-Formed 2-Amino-6-methylbenzothiazole

The most widely reported method involves the acylation of 2-amino-6-methylbenzothiazole with acetic anhydride or acetyl chloride. This approach leverages the nucleophilic nature of the primary amine on the benzothiazole ring.

Reaction Mechanism and Conditions

The amine group reacts with acetylating agents under basic conditions (e.g., triethylamine or pyridine) to form the acetamide moiety. A typical procedure involves:

- Dissolving 2-amino-6-methylbenzothiazole in tetrahydrofuran (THF) at 0°C.

- Adding triethylamine (3 equivalents) to deprotonate the amine.

- Dropwise addition of acetyl chloride (1.3 equivalents) over 30 minutes.

- Stirring at room temperature for 5–8 hours.

Key Optimization Parameters :

Purification and Yield

Crude products are purified via silica gel column chromatography using DCM/methanol (80:1) or crystallization from ethanol/water. Yields typically range from 53% to 75%, depending on the solvent system.

Table 1: Representative Acylation Conditions and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | THF | DCM |

| Base | Triethylamine | Pyridine |

| Reaction Time (h) | 5 | 8 |

| Yield (%) | 53 | 75 |

| Purification Method | Column Chromatography | Crystallization |

Cyclization of Substituted Aniline Precursors

An alternative route involves constructing the benzothiazole ring from substituted aniline derivatives. This method is advantageous for large-scale synthesis.

Synthetic Pathway

Formation of Benzothiazole Core :

Nitrogen Functionalization :

- The resultant 2-amino-6-methylbenzothiazole is acetylated as described in Section 1.

Critical Considerations :

- Regioselectivity : Bromine addition must occur at the 5-position to avoid isomer formation.

- Acid Concentration : 95% acetic acid ensures optimal cyclization efficiency.

Table 2: Cyclization Reaction Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | 2-Amino-4-methylaniline |

| Reagents | KSCN, Br2, AcOH |

| Temperature (°C) | 0–10 |

| Reaction Time (h) | 12 |

| Yield (%) | 70–75 |

Palladium-Catalyzed Cross-Coupling Strategies

Advanced methods employ Suzuki-Miyaura coupling to introduce substituents at the 5-position of the benzothiazole ring before acetylation.

Protocol Overview

- Synthesis of 6-Bromo-2-aminobenzothiazole :

- Suzuki Coupling :

- Acetylation :

- As described in Section 1.

Advantages :

- Enables incorporation of diverse substituents for structure-activity studies.

- High functional group tolerance.

Limitations :

- Requires inert atmosphere and costly catalysts.

Industrial-Scale Production Considerations

For commercial synthesis, continuous flow reactors and green chemistry principles are prioritized:

Comparative Analysis of Methods

Table 3: Method Comparison for N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acylation | 53–75 | ≥95 | Moderate | Low |

| Cyclization | 70–75 | ≥90 | High | Very Low |

| Suzuki Coupling | 60–65 | ≥98 | Low | High |

Challenges and Troubleshooting

- Isomer Formation : Nitration or bromination may yield 5- or 7-substituted byproducts. HPLC analysis (C18 column, acetonitrile/water gradient) identifies and quantifies impurities.

- Low Yields : Excess acetyl chloride (up to 1.5 equivalents) and prolonged reaction times (8–12 hours) improve conversion.

- Purification Difficulties : Reverse-phase chromatography resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the benzothiazole ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide features a benzothiazole ring substituted with an amino group and an acetamide functional group. The synthesis typically involves:

- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with carbonyl compounds (e.g., acetic acid) under acidic conditions.

- Substitution Reactions : Electrophilic aromatic substitution to introduce amino and methyl groups.

- Acetamide Formation : Acylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves inhibiting specific enzymes or proteins crucial for pathogen survival. For instance, studies have demonstrated its effectiveness against strains such as E. coli and S. aureus, often exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like levofloxacin .

Anticancer Potential

This compound's anticancer activity is linked to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis. It may inhibit overexpressed enzymes in cancer cells, thereby reducing tumor growth. Case studies have reported its potential to induce apoptosis in various cancer cell lines, warranting further exploration into its therapeutic applications in oncology .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : A study demonstrated that this compound exhibited MIC values lower than those of standard drugs against several bacterial strains, indicating strong antibacterial potential.

- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further exploration into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: A simpler analog with similar biological activities.

6-Methylbenzothiazole: Lacks the amino and acetamide groups but shares the core structure.

N-(2-Amino-benzothiazol-5-yl)-acetamide: Similar structure but without the methyl group.

Uniqueness

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is unique due to the presence of both the amino and acetamide groups, which can influence its reactivity and biological activity. The methyl group on the benzothiazole ring can also affect its chemical properties and interactions with biological targets.

Biological Activity

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including mechanisms of action, structure-activity relationships, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

This compound features a benzothiazole moiety, characterized by a fused ring system containing sulfur and nitrogen atoms. This structural configuration is known to influence the compound's reactivity and biological properties. The presence of both amino and acetamide groups enhances its potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that compounds in the benzothiazole class can modulate enzyme activities, disrupt cellular processes, and exhibit anti-inflammatory effects. For example, studies have shown that benzothiazole derivatives can inhibit urease activity, which is crucial for certain pathogenic bacteria .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, often surpassing those of standard antibiotics such as streptomycin and ampicillin .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/mL) | Comparison (Streptomycin) |

|---|---|---|

| Bacillus cereus | 0.03 | 3x more potent |

| Escherichia coli | 0.1 | 10x more potent |

| Pseudomonas aeruginosa | 0.06 | 5x more potent |

| Staphylococcus aureus | 0.1 | Comparable |

Cytotoxicity

In addition to its antimicrobial effects, this compound has shown promising results in cytotoxicity assays against cancer cell lines. Studies have reported that this compound exhibits significant inhibitory effects on cell proliferation in various tumor models, including melanoma and leukemia cell lines. The cytotoxicity was evaluated using human normal MRC-5 fibroblast cells to assess selectivity .

Table 2: Cytotoxicity Assessment

| Compound | Concentration (M) | Cell Growth (%) after 48h |

|---|---|---|

| This compound | 22.8 | |

| Control (Untreated) | - | 100 |

Case Studies

- Urease Inhibition : A study highlighted the compound's ability to inhibit urease, an enzyme critical for the survival of certain pathogens. The IC50 value for urease inhibition was found to be significantly low, indicating strong potential as an anti-infective agent .

- Nitric Oxide Scavenging : Another investigation focused on the compound's nitric oxide scavenging activity, which is vital for reducing oxidative stress in biological systems. This property may contribute to its therapeutic potential in inflammatory diseases .

- Anticancer Properties : Recent research has explored the anticancer potential of this compound through structure-activity relationship studies. Modifications to the benzothiazole structure have been shown to enhance cytotoxic effects against specific cancer cell lines while maintaining lower toxicity towards normal cells .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Parameter | Example (From ) |

|---|---|

| Solvent | Chloroform |

| Reaction Time | 6 hours (reflux) |

| Yield | 22% |

| Purification Method | Crystallization (80% EtOH) |

| Key Reagent | 1-(1-Adamantylacetyl)-1H-imidazole |

Basic: Which spectroscopic techniques confirm the structure of this compound, and what are diagnostic spectral features?

Methodological Answer:

- 1H/13C NMR :

- 1H NMR : Look for acetamide NH (~δ 12.0 ppm, broad singlet) and aromatic protons (δ 6.5–8.0 ppm). The methyl group on benzothiazole appears as a singlet (~δ 2.3 ppm) .

- 13C NMR : Carbonyl (C=O) at ~168 ppm and benzothiazole carbons (110–160 ppm).

- IR Spectroscopy : Strong absorption at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., calculated for C₁₀H₁₁N₃OS: 221.06 g/mol).

Advanced: How can X-ray crystallography resolve the 3D structure of this compound, and what refinement challenges arise?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation) to determine space group (e.g., triclinic P1) and unit cell parameters .

- Refinement : Employ SHELXL for structure solution. Challenges include:

- Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps to confirm accuracy .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess reactivity. For benzothiazoles, electron-withdrawing groups (e.g., acetamide) lower LUMO, enhancing electrophilic interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Advanced: How should researchers address contradictory data on physicochemical properties?

Methodological Answer:

- Purity Analysis : Use HPLC (≥95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) to rule out impurities .

- Reproducibility : Standardize solvents, temperatures, and instrumentation (e.g., NMR field strength).

- Crystallographic Validation : Compare unit cell parameters (e.g., a, b, c angles) across studies to identify polymorphic variations .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

- Substituent Effects : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) at the benzothiazole 6-position to modulate electronic density and binding affinity.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify inhibition constants (Kᵢ) .

- Data Integration : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with SAR to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.